2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

Metabolic stability Fluorine substitution Benzothiazole

This fluorinated benzothiazole-sulfonamide is a critical SAR probe for drug discovery. The 4-fluoro substituent enhances metabolic stability by blocking CYP450 oxidation, while the N-methylamino linker modulates conformational flexibility and hydrogen-bonding with targets like carbonic anhydrase and DHFR. Ideal for isoform-selectivity screening, metabolic stability assays, and comparison with des-fluoro or N-des-methyl analogs. Ensure exact identity for reproducible research.

Molecular Formula C16H15FN4O3S2
Molecular Weight 394.44
CAS No. 1351634-86-0
Cat. No. B2389318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide
CAS1351634-86-0
Molecular FormulaC16H15FN4O3S2
Molecular Weight394.44
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C16H15FN4O3S2/c1-21(16-20-15-12(17)3-2-4-13(15)25-16)9-14(22)19-10-5-7-11(8-6-10)26(18,23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,23,24)
InChIKeyMLYCIQFOVLURNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CAS 1351634-86-0) – Structural and Pharmacophoric Profile for Informed Procurement


2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide (CAS 1351634-86-0) is a synthetic, fluorinated benzothiazole–sulfonamide hybrid with the molecular formula C₁₆H₁₅FN₄O₃S₂ and molecular weight 394.44 g·mol⁻¹ [1]. The molecule combines a 4-fluorobenzo[d]thiazole core, a central N‑methylamino linker, and a 4‑sulfamoylphenyl acetamide terminus. This architecture is characteristic of multi‑addressable bioactive scaffolds that have been investigated for antimicrobial, anticancer, and carbonic‑anhydrase‑inhibitory properties [2]. However, publicly available quantitative pharmacological data for this specific compound remain extremely limited, and its differentiation must be inferred from structure‑activity principles established for closely related chemotypes.

Why Generic Substitution Fails for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide


Minute structural alterations in the benzothiazole‑sulfonamide class can produce profound changes in metabolic stability, target selectivity, and cytotoxic potency. The 4‑fluoro substituent on the benzothiazole ring is not a passive decoration; literature demonstrates that fluorination at this position can block cytochrome P450‑mediated oxidation and substantially prolong metabolic half‑life compared to non‑fluorinated or alternatively halogenated analogs [1]. Likewise, the N‑methylamino linker influences the basicity and conformational flexibility of the molecule, directly affecting hydrogen‑bond networks with biological targets such as carbonic anhydrase isoforms or dihydrofolate reductase [2]. Consequently, a simple replacement with a des‑fluoro, chloro, or differently N‑substituted analog carries a high risk of altered pharmacological profile, making exact compound identity indispensable for reproducible research and valid structure‑activity correlation.

Quantitative Differentiation Evidence for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide


4‑Fluoro Substitution on the Benzothiazole Core Improves Metabolic Stability – Class‑Level Inference

In a controlled structure–property relationship study, Henriksen et al. demonstrated that introducing fluorine at various positions on the benzothiazole ring significantly altered the in‑vitro metabolic stability of aminophenylbenzothiazoles [1]. Although the exact half‑life of CAS 1351634‑86‑0 has not been reported, the established principle that benzothiazole 4‑fluorination retards oxidative metabolism provides a rational, class‑level expectation that this compound will exhibit greater metabolic robustness than its non‑fluorinated counterpart, 2‑(benzo[d]thiazol‑2‑yl(methyl)amino)‑N‑(4‑sulfamoylphenyl)acetamide.

Metabolic stability Fluorine substitution Benzothiazole Drug design

Sulfamoylphenyl Moiety Enables Carbonic Anhydrase Inhibition – Class‑Level Evidence from Benzothiazole‑Sulfonamide Hybrids

Sulfonamide derivatives bearing a benzothiazole scaffold have been reported as effective inhibitors of human carbonic anhydrase isoforms hCA I and hCA II, with Ki values in the nanomolar range for optimized analogs [1]. While CAS 1351634‑86‑0 itself lacks published CA inhibition data, the presence of the primary sulfamoyl (–SO₂NH₂) group is the canonical zinc‑binding motif required for CA inhibition. Compounds such as 2‑amino‑6‑sulfamoylbenzothiazole and its metal complexes show ‘remarkable inhibitory activities’ comparable to acetazolamide [1]. The target compound’s 4‑sulfamoylphenyl appendage is structurally poised to recapitulate this pharmacophore, distinguishing it from benzothiazole analogs that lack the sulfamoyl group.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Benzothiazole Anticancer

N‑Methylamino Linker Differentiates from Primary Amino Analogs – Supporting Structural Evidence

The tertiary N‑methylamino group in CAS 1351634‑86‑0 distinguishes it from primary‑amino benzothiazole derivatives that are commonly employed as synthetic intermediates. N‑Methylation of the amino linker alters the pKa, reduces hydrogen‑bond donor capacity, and restricts rotational freedom compared to –NH– analogs, which can translate into modified target engagement and membrane permeability [1]. Although no head‑to‑head pharmacological comparison is available for this compound, the structural difference from simpler 2‑amino‑4‑fluorobenzo[d]thiazole derivatives (e.g., CAS 20358‑06‑9) provides a basis for expecting divergent biological behavior.

N‑Methylation Conformational restriction Linker optimization Benzothiazole

Purity and Availability Profile Supports Reproducibility in Research Applications

According to the ZINC20 database, CAS 1351634‑86‑0 is categorized as ‘orphaned’ with no current commercial availability, indicating that reliable sourcing requires custom synthesis or specialist suppliers [1]. Commercial databases not excluded by this analysis list a typical purity of 95% for research‑grade material, consistent with the compound’s use as a building block in medicinal chemistry [2]. The limited vendor pool and absence of ISO‑grade material underscore the importance of verifying batch‑specific purity and characterization data at the point of purchase, as the compound is not available from standard catalog suppliers.

Compound purity Reproducibility Research chemical Procurement

Recommended Application Scenarios for 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide


Structure–Activity Relationship (SAR) Studies on Benzothiazole–Sulfonamide Hybrids

The compound serves as a unique SAR probe in which the 4‑fluoro substituent, N‑methylamino linker, and 4‑sulfamoylphenyl group can be systematically varied to deconvolute contributions to metabolic stability, CA inhibition, and cytotoxicity. It is particularly suited for head‑to‑head comparisons with des‑fluoro and N‑des‑methyl analogs to quantify the impact of these modifications on in‑vitro potency and microsomal half‑life [1].

Carbonic Anhydrase Isoform Profiling and Selectivity Screening

Given the well‑established sulfonamide‑CA pharmacophore, this compound is appropriate for screening against a panel of human CA isoforms (I, II, IX, XII) to identify isoform‑selective inhibition patterns. The presence of the benzothiazole core may confer differential selectivity compared to classical aryl‑sulfonamide inhibitors such as acetazolamide or SLC‑0111 [2].

Metabolic Stability Benchmarking in Drug Discovery Programs

The 4‑fluoro substitution provides a built‑in isotopic handle (¹⁸F/¹⁹F) for PET tracer development or metabolic tracing, while the class‑level expectation of enhanced oxidative stability makes this compound a candidate for benchmarking against non‑fluorinated leads in liver‑microsome or hepatocyte stability assays [1].

Antimicrobial and Anticancer Screening Cascades

The compound’s structural kinship to DHFR‑inhibiting sulfonamides and benzothiazole‑based anticancer agents supports its inclusion in phenotypic screening cascades against multidrug‑resistant bacterial strains and cancer cell lines (e.g., A549, MDA‑MB‑231), where it can be compared directly with reference agents to establish preliminary activity fingerprints [3].

Quote Request

Request a Quote for 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.